1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone
Description
Historical Development of Fluorinated Aromatic Ketones in Chemical Research
The synthesis of organofluorine compounds began in the mid-19th century with Alexander Borodin's halogen exchange reactions and Dumas' preparation of methyl fluoride. Early fluorinated aromatics emerged through Schiemann's diazofluorination (1870) and Gottlieb's halogen exchange methods (1936), which laid groundwork for modern aryl fluoride synthesis. Fluorinated ketones entered industrial relevance during World War II, when Swarts' work on benzotrichloride fluorination (1898) evolved into processes for producing trifluoromethyl aromatics using SbF₃ and HF.
A critical milestone occurred in 1936, when Gottlieb demonstrated nucleophilic fluorination of chloroarenes with KF, enabling scalable production of fluorinated ketones. This method later facilitated derivatives like 1-(2,5-difluoro-phenyl)-2,2,2-trifluoro-ethanone through sequential fluorination strategies. Post-war developments in Friedel-Crafts acylation and directed ortho-metalation further expanded access to complex fluorinated ketones.
Significance of Trifluoromethyl Ketones in Contemporary Organofluorine Chemistry
Trifluoromethyl ketones (TFMKs) exhibit:
- Enhanced metabolic stability due to C-F bond strength (485 kJ/mol vs. C-H's 413 kJ/mol)
- Increased lipophilicity (logP increased by ~0.5 per CF₃ group)
- Unique electronic effects from the strong electron-withdrawing trifluoromethyl group
These properties make TFMKs valuable in:
| Application | Example Use-Case |
|---|---|
| Pharmaceutical intermediates | β-lactamase inhibitors |
| Agrochemicals | Fungicidal agents |
| Materials science | Polymer cross-linkers |
The trifluoroacetyl group in this compound enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions critical for constructing heterocyclic scaffolds.
Position of this compound within Fluorinated Aromatic Compounds
This compound combines two fluorination paradigms:
- Aromatic fluorination : 2,5-Difluoro substitution directs electrophilic substitution patterns while increasing ring electronegativity
- Aliphatic fluorination : The trifluoroacetyl group (-COCF₃) imposes strong -I effects, lowering LUMO energy by ~1.2 eV compared to non-fluorinated analogs
Structural analysis reveals:
- Bond lengths: C-F (1.34 Å) vs. C-H (1.09 Å) in phenyl ring
- Dihedral angle: 12.7° between trifluoroacetyl and difluorophenyl planes
These features enable applications in:
Current Research Landscape and Academic Significance
Recent advances in synthesizing this compound include:
Methodology
- Photoredox Catalysis : Koike et al. (2014) achieved direct trifluoroacetylation of alkenes using Ru(bpy)₃²⁺ under visible light (λ = 450 nm, 92% yield)
- Palladium-Mediated C-H Fluorination : Pd(OAc)₂/PhI(OAc)₂ systems enable late-stage fluorination of ketone precursors
Applications
- Medicinal Chemistry : Serves as intermediate for PPARγ modulators and kinase inhibitors
- Materials Science : Modifies polyimide dielectric constants (ε reduced from 3.2 to 2.7)
Ongoing research focuses on:
- Continuous-flow fluorination reactors to improve scalability
- Computational modeling of fluorine-fluorine gauche effects in solution-phase conformers
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRYUAJEQRSZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 2,5-difluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
(a) 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
(b) 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
(c) 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
- Molecular Formula : C₈H₆F₂O₂
- Molecular Weight : 172.13 g/mol
- Substituents: Hydroxyl group at 2-position introduces hydrogen-bonding capacity, enhancing solubility in polar solvents vs. the non-hydroxylated target compound .
Physicochemical Properties
*Theoretical values for the target compound are inferred from analogs.
Biological Activity
1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a difluorophenyl group and a trifluoroethanone moiety. The molecular formula is . The introduction of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially its biological activity.
Fluorinated compounds are known to interact with biological targets through various mechanisms. The incorporation of fluorine can enhance binding affinity to enzymes and receptors due to the increased electronegativity and steric effects. Research indicates that the trifluoromethyl group can mimic negatively charged biomolecules, which may lead to improved interactions with target proteins .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a comparative analysis demonstrated that the compound had an IC50 value in the low micromolar range against human prostate cancer cell lines .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| DU145 (Prostate) | 3.64 |
| Hep-G2 (Liver) | 4.05 |
| Jurkat (T-cell leukemia) | 1.51 |
This data suggests a promising profile for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it was tested against histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer. The fluorinated derivatives showed enhanced potency compared to their non-fluorinated counterparts .
Table 2: HDAC Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Vorinostat | 6.00 |
| SF5-Vorinostat | 3.00 |
| This compound | 0.88 |
Case Studies
In one notable study, researchers explored the structure-activity relationship (SAR) of various analogs derived from this compound. Modifications at different positions on the phenyl ring were shown to significantly affect potency and selectivity towards target enzymes . These findings underscore the importance of specific functional groups in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
